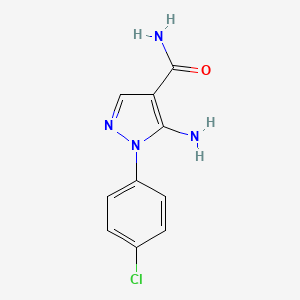

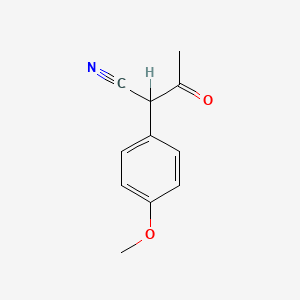

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

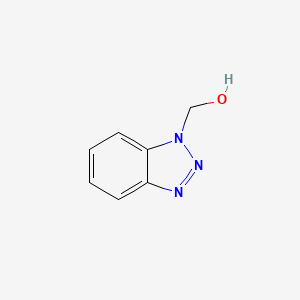

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer, antituberculosis, antibacterial, and anti-HIV properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . For example, one strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be analyzed using various techniques such as X-ray crystallography . The structure of these compounds often includes a triazole ring, which can form a variety of non-covalent bonds with enzymes and receptors .Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions. For example, the nitro group of certain 1,2,4-triazole compounds can mediate hydrogen bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary widely. For example, 3-Nitro-1H-1,2,4-triazole has a melting point of 210 °C (dec.) (lit.) .Scientific Research Applications

Drug Discovery

The 1,2,4-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is a common feature in many drugs. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can serve as a precursor for synthesizing various triazole derivatives that have potential applications in drug discovery . These derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.

Organic Synthesis

In organic chemistry, the triazole ring of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be utilized in click chemistry reactions, which are known for their efficiency and specificity . This compound can be involved in the synthesis of complex organic molecules, serving as a building block for creating diverse chemical libraries for further research and development.

Polymer Chemistry

The triazole moiety is known for its stability and can be incorporated into polymers to enhance their properties. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be used in the design of functional polymers with potential applications in coatings, adhesives, and smart materials .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding, Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be a key component in the construction of supramolecular structures . These structures have implications in the development of molecular machines, sensors, and drug delivery systems.

Bioconjugation

The triazole ring can act as a linker in bioconjugation strategies, connecting biomolecules to other chemical entities. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be used to attach drugs to targeting moieties or to modify proteins and peptides for therapeutic purposes .

Chemical Biology

In chemical biology, Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be used to explore biological systems by introducing triazole-containing probes or inhibitors. These compounds can help in understanding enzyme mechanisms, protein interactions, and cellular processes .

Fluorescent Imaging

The triazole ring can be part of fluorescent compounds used in imaging techniques. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can contribute to the synthesis of fluorescent markers for visualizing biological molecules and processes .

Materials Science

The stability and versatility of the triazole ring make it suitable for developing new materials with enhanced properties. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be a precursor for materials used in electronics, photonics, and nanotechnology .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBISXCYXLGZZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317868 |

Source

|

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

CAS RN |

70965-23-0 |

Source

|

| Record name | 70965-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.